molecular formula C9H8N2O2 B039539 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one CAS No. 120537-66-8

4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one

Cat. No. B039539
M. Wt: 176.17 g/mol
InChI Key: VMIYAOXAGCGBLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,6-naphthyridin-7(6H)-ones, which share structural similarities with 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one, has been described, highlighting efficient methods for generating these compounds with notable fluorescence properties. These methods could potentially be adapted for the synthesis of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one, indicating a breadth of synthetic accessibility for naphthyridine derivatives (Beghennou et al., 2023).

Molecular Structure Analysis

Spectroscopic studies of derivatives of naphthyridines, including those structurally related to 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one, have provided insights into their molecular structures. The studies have revealed intramolecular hydrogen bonding and solvent effects on their structure, which could be relevant for understanding the molecular structure of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one (Santo et al., 2003).

Chemical Reactions and Properties

Research on naphthyridine derivatives, including synthesis and anticancer activity of new hybrid 3-methylidene-2,3-dihydro-1,8-naphthyridinones, sheds light on the chemical reactivity and potential biological activities of these compounds. Such studies indicate that the structural motif of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one could be explored for its chemical reactivity and interaction with biological targets (Jaskulska et al., 2023).

Physical Properties Analysis

The physical properties of 1,6-naphthyridin-7(6H)-ones, such as fluorescence, solvatochromism, and acidochromism, have been extensively studied. These properties suggest that 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one may also exhibit unique physical properties that could be leveraged in various applications, from biological probes to materials science (Beghennou et al., 2023).

Chemical Properties Analysis

The chemical properties of naphthyridines have been explored through various synthetic methods and characterizations. The versatility in functionalizing the naphthyridine core, as shown in studies of 1,6- and 1,7-naphthyridines, implies that 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one could exhibit a wide range of chemical properties based on its substituents and reaction conditions employed (Blanco et al., 2005).

Scientific Research Applications

Spectroscopic Properties and Solvent Interactions

  • Spectroscopic Analysis and Solvent Effects : A study by Santo et al. (2003) examined the solvatochromism of derivatives related to 1,8-naphthyridines, indicating the significance of solvent polarity and hydrogen bonding in determining the spectral properties of such compounds. This research provides insights into the interactions between naphthyridine derivatives and solvents, shedding light on their electronic structures and stability in various environments Santo et al., 2003.

Synthetic Methods and Chemical Reactivity

  • Efficient Synthetic Routes : Delieza et al. (1997) developed a new efficient route to synthesize 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones, highlighting their pharmaceutical relevance. This method showcases the adaptability and utility of 1,8-naphthyridin-2(1H)-one derivatives in synthesizing compounds with potential therapeutic applications Delieza et al., 1997.

  • Synthesis from Acyclic Precursors : Research by Blanco et al. (1999) on synthesizing 1,6- and 1,7-naphthyridine derivatives from acyclic precursors provides valuable methodologies for the preparation of naphthyridine-based compounds. This work contributes to the synthetic chemistry field by offering alternative strategies for constructing complex naphthyridine frameworks Blanco et al., 1999.

Applications in Medicinal Chemistry and Material Science

  • Selective Inhibitors of Protein Tyrosine Kinases : Thompson et al. (2000) explored the synthesis and structure-activity relationships of 7-substituted 1,6-naphthyridin-2(1H)-ones as selective inhibitors of protein tyrosine kinases. These findings underscore the potential of 1,8-naphthyridin-2(1H)-one derivatives in the development of targeted therapeutic agents Thompson et al., 2000.

  • Antibacterial Agents : A study on pyridonecarboxylic acids by Egawa et al. (1984) demonstrated the synthesis and antibacterial activity of naphthyridine derivatives, emphasizing their role in developing new antibacterial compounds. This research contributes to the ongoing search for novel antimicrobial agents Egawa et al., 1984.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some or all of this information may not be available. It’s always a good idea to consult primary literature or databases for the most accurate and up-to-date information.


properties

IUPAC Name

4-hydroxy-7-methyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(12)4-8(13)11-9(6)10-5/h2-4H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIYAOXAGCGBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one

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